![molecular formula C20H17ClN2O B5879538 N-(2-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide](/img/structure/B5879538.png)
N-(2-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
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Description
N-(2-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide belongs to the acridine and acridone family, compounds known for their diverse biological activities, including antitumor properties. Acridines and their derivatives have been widely studied for their binding to DNA, which is crucial for their biological activities.
Synthesis Analysis
The synthesis of related acridine derivatives typically involves multiple steps including condensation, cyclization, and functional group modifications. For example, in the synthesis of related compounds, initial steps might involve the formation of acridine-4-carboxylic acids from appropriate precursors followed by further functionalization (Gamage et al., 1997). Although specific methods for N-(2-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide are not detailed, similar pathways involving amide formation and chlorination are likely.
Molecular Structure Analysis
The molecular structure of acridine derivatives has been extensively studied, often revealing that these compounds intercalate into DNA. For instance, crystallographic studies have shown various conformations of acridine derivatives, reflecting their potential for biological interactions (Hudson et al., 1987).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-15-9-3-6-12-18(15)23-20(24)19-13-7-1-4-10-16(13)22-17-11-5-2-8-14(17)19/h1,3-4,6-7,9-10,12H,2,5,8,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBBEXBGFVEOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide |
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